molecular formula C5H5BrN2O B6250645 6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole CAS No. 1369335-05-6

6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole

Cat. No. B6250645
CAS RN: 1369335-05-6
M. Wt: 189
InChI Key:
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Description

Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the use of 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . Microwave-assisted reactions have been used for the synthesis of 2,6-disubstituted-imidazo compounds, demonstrating benefits such as convenient operation, short reaction time, and good yields .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole involves the reaction of 2-bromoacetophenone with hydroxylamine hydrochloride to form 2-bromoacetophenone oxime. The oxime is then reacted with ethyl chloroformate to form ethyl 2-bromoacetophenone oxime ester. This ester is then reacted with 2-amino-2-methyl-1-propanol to form 6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole.", "Starting Materials": [ "2-bromoacetophenone", "hydroxylamine hydrochloride", "ethyl chloroformate", "2-amino-2-methyl-1-propanol" ], "Reaction": [ "2-bromoacetophenone is reacted with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid to form 2-bromoacetophenone oxime.", "The oxime is then reacted with ethyl chloroformate in the presence of triethylamine to form ethyl 2-bromoacetophenone oxime ester.", "Finally, the ester is reacted with 2-amino-2-methyl-1-propanol in the presence of potassium carbonate to form 6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole." ] }

CAS RN

1369335-05-6

Product Name

6-bromo-2H,3H-imidazo[2,1-b][1,3]oxazole

Molecular Formula

C5H5BrN2O

Molecular Weight

189

Purity

95

Origin of Product

United States

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